molecular formula C20H23N7O2 B11001363 1-(6-methoxypyridazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

1-(6-methoxypyridazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11001363
M. Wt: 393.4 g/mol
InChI Key: CUPDWUFBHBZPKS-UHFFFAOYSA-N
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Description

1-(6-methoxypyridazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxypyridazinyl group, a triazolylmethylphenyl group, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route often begins with the preparation of the methoxypyridazinyl intermediate, followed by the introduction of the triazolylmethylphenyl group through a series of coupling reactions. The final step involves the formation of the piperidine carboxamide moiety under controlled conditions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(6-methoxypyridazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The triazolylmethylphenyl group allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Scientific Research Applications

1-(6-methoxypyridazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The methoxypyridazinyl and triazolylmethylphenyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-(6-methoxypyridazin-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of the methoxypyridazinyl, triazolylmethylphenyl, and piperidine carboxamide moieties in this compound sets it apart from other related compounds.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-29-19-9-8-18(24-25-19)26-10-2-3-16(12-26)20(28)23-17-6-4-15(5-7-17)11-27-14-21-13-22-27/h4-9,13-14,16H,2-3,10-12H2,1H3,(H,23,28)

InChI Key

CUPDWUFBHBZPKS-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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